(D-His2)-LHRH
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Overview
Description
(D-His2)-LHRH, also known as (D-Histidine2)-Luteinizing Hormone-Releasing Hormone, is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH). LHRH is a decapeptide hormone responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The modification at the second position with D-Histidine enhances the stability and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-His2)-LHRH involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The D-Histidine residue is incorporated at the second position during this step. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(D-His2)-LHRH can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Standard peptide coupling reagents like HATU or DIC are used in the presence of a base like DIPEA.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
(D-His2)-LHRH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.
Medicine: Explored as a potential therapeutic agent for hormone-related disorders, including prostate cancer and endometriosis.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.
Mechanism of Action
(D-His2)-LHRH exerts its effects by binding to the LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. The increased stability and potency of this compound compared to natural LHRH result from the presence of the D-Histidine residue, which enhances receptor binding affinity and resistance to enzymatic degradation.
Comparison with Similar Compounds
Similar Compounds
(D-Trp6)-LHRH: Another analog with a modification at the sixth position.
(D-Ser4)-LHRH: Modified at the fourth position with D-Serine.
(D-Leu7)-LHRH: Contains D-Leucine at the seventh position.
Uniqueness
(D-His2)-LHRH is unique due to its specific modification at the second position with D-Histidine, which provides enhanced stability and biological activity. This makes it particularly valuable for research and therapeutic applications where prolonged activity is desired.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-(1H-pyrrol-3-yl)propan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N16O13.C2HF3O2/c1-30(2)21-39(50(80)67-38(9-5-18-61-56(58)59)55(85)72-20-6-10-44(72)54(84)63-27-45(57)75)66-47(77)28-64-48(78)40(22-31-11-13-34(74)14-12-31)68-53(83)43(29-73)71-52(82)42(24-33-26-62-36-8-4-3-7-35(33)36)70-51(81)41(23-32-17-19-60-25-32)69-49(79)37-15-16-46(76)65-37;3-2(4,5)1(6)7/h3-4,7-8,11-14,17,19,25-26,30,37-44,60,62,73-74H,5-6,9-10,15-16,18,20-24,27-29H2,1-2H3,(H2,57,75)(H,63,84)(H,64,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,58,59,61);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPCFPAUDLOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H77F3N16O15 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53634-19-8 |
Source
|
Record name | 53634-19-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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